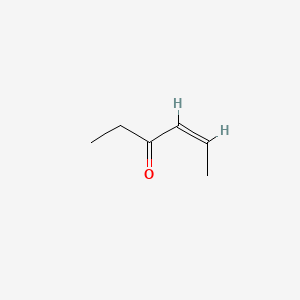
4-Hexen-3-one, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexen-3-one, (4Z)- is an organic compound classified as an enone. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms and a ketone functional group at the third carbon atom. This compound is known for its distinct fruity fragrance and is found naturally in various plants and fruits, including strawberries and key lime .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexen-3-one, (4Z)- can be synthesized through several methods:
Hydration of 4-hexen-2-yne: This method involves the hydration of 4-hexen-2-yne using aqueous sulfuric acid and mercuric sulfate as catalysts.
Hydrogenation of 2-hexen-5-yn-4-one: This method uses a palladium-calcium carbonate catalyst in methanol to hydrogenate 2-hexen-5-yn-4-one.
Industrial Production Methods: Industrial production of 4-Hexen-3-one, (4Z)- typically involves the above-mentioned synthetic routes, optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Hexen-3-one, (4Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 4-Hexen-3-one, (4Z)- typically yields alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Hexen-3-one, (4Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s natural occurrence in plants makes it a subject of study in plant metabolism and biochemistry.
Medicine: Its potential antibacterial properties are being explored for therapeutic applications.
Industry: Due to its fruity fragrance, it is used in the flavor and fragrance industry
Mechanism of Action
The mechanism of action of 4-Hexen-3-one, (4Z)- involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound can participate in oxidation-reduction reactions and nucleophilic substitution reactions, affecting various biochemical pathways
Comparison with Similar Compounds
Properties
CAS No. |
50396-96-8 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(Z)-hex-4-en-3-one |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3- |
InChI Key |
FEWIGMWODIRUJM-HYXAFXHYSA-N |
Isomeric SMILES |
CCC(=O)/C=C\C |
Canonical SMILES |
CCC(=O)C=CC |
density |
0.855-0.861 |
physical_description |
Colourless to yellow liquid; pugent, acrid, metallic odour |
solubility |
slightly soluble in water; soluble in oil Miscible at room temperature (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)
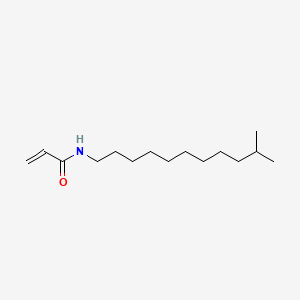
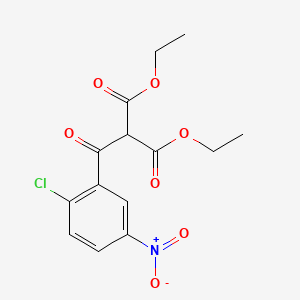

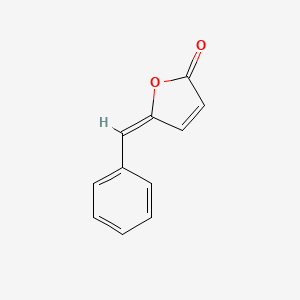
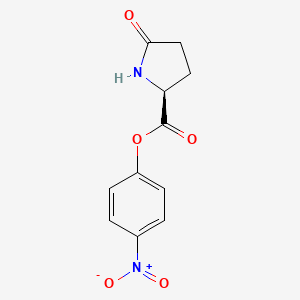


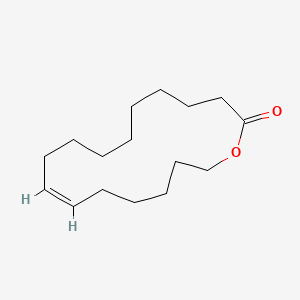

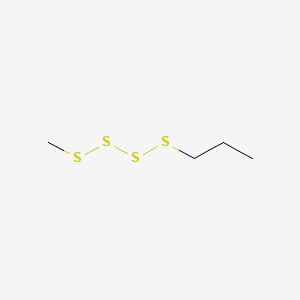
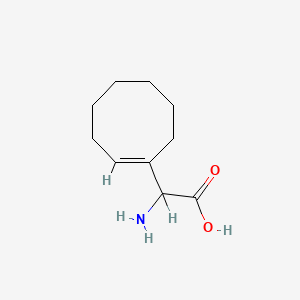

![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
